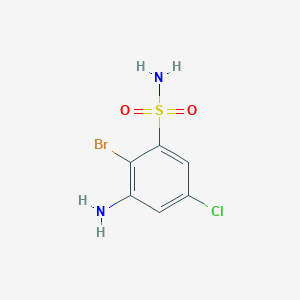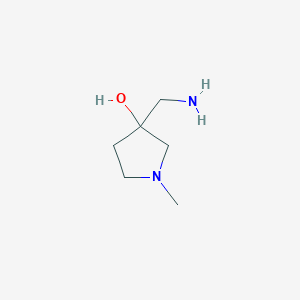
2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile
Descripción general
Descripción
“2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1184873-39-9. It has a molecular weight of 204.18 . The IUPAC name for this compound is 2-sulfanyl-6-(trifluoromethyl)nicotinonitrile .
Molecular Structure Analysis
The InChI code for “2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile” is 1S/C7H3F3N2S/c8-7(9,10)5-2-1-4(3-11)6(13)12-5/h1-2H,(H,12,13) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile serves as a precursor in the synthesis of various heterocyclic compounds due to its reactive functional groups. It has been used in the synthesis of new thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, quinazoline, and carbamate derivatives. These compounds were synthesized from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, indicating the versatility of 2-sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile in organic synthesis (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Molecular Structure and Analysis
The compound has been the subject of spectroscopic investigation, including FT-IR and FT-Raman spectroscopy, to determine its equilibrium geometry, vibrational wave numbers, and molecular stability. These studies have provided insights into the molecular structure and potential applications of 2-sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile as a chemotherapeutic agent, demonstrating its significance in the field of medicinal chemistry (Alzoman et al., 2015).
Development of New Chemical Entities
Further research has expanded the utility of the tetrafluoro-λ6-sulfanyl (SF4) moiety in drug design by connecting pyridine-SF4 compounds through rodlike trans-SF4 linkers, leading to the synthesis of pyridine-SF4-isoxazolines. This approach has highlighted the potential of 2-sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile derivatives in drug development, showcasing the compound's role in creating novel chemical entities with possible therapeutic applications (Maruno, Hada, Sumii, Nagata, & Shibata, 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)5-2-1-4(3-11)6(13)12-5/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUHYNMEAAVQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC(=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Sulfanyl-6-(trifluoromethyl)pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)


![2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B1529355.png)

![tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1529358.png)


![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)

![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)

